molecular formula C3H5N5OS B060677 1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide CAS No. 163728-27-6

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B060677
CAS No.: 163728-27-6
M. Wt: 159.17 g/mol
InChI Key: OMNKIMINYNKCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide is an organic compound with the molecular formula C2H4N4S. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a mercapto group, and a triazole ring.

Preparation Methods

The synthesis of 1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods. One common synthetic route involves the reaction of 3-mercapto-1,2,4-triazole with ammonia. The process typically involves the following steps:

    Starting Material: 3-Mercapto-1,2,4-triazole.

    Reaction with Ammonia: The 3-mercapto-1,2,4-triazole is reacted with ammonia to form the desired product.

    Purification: The product is then purified through recrystallization from water or ethanol.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The amino and mercapto groups can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.

    Industry: The compound is used as a corrosion inhibitor and as an additive in lubricants and inks.

Mechanism of Action

The mechanism of action of 1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

1-Amino-5-mercapto-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds in the triazole family, such as:

    3-Amino-5-mercapto-1,2,4-triazole: Similar structure but different substitution pattern.

    4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Contains an additional hydrazino group.

    5-Amino-1,2,4-triazole-3-thiol: Similar structure but different position of the amino and mercapto groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-5-sulfanylidene-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5OS/c4-2(9)1-3(10)8(5)7-6-1/h7H,5H2,(H2,4,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNKIMINYNKCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN(C1=S)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.